molecular formula C11H8ClN3O2 B1394308 4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid CAS No. 1208083-39-9

4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid

Cat. No.: B1394308
CAS No.: 1208083-39-9
M. Wt: 249.65 g/mol
InChI Key: POTZEQHGXWHKJU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(2-chloropyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-11-13-6-5-9(15-11)14-8-3-1-7(2-4-8)10(16)17/h1-6H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTZEQHGXWHKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in treating cancer and other diseases:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. This inhibition can affect cellular processes critical for tumor growth and survival:

  • Cholinesterase Inhibition : It has shown potential as an inhibitor of cholinesterase enzymes, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .

Biological Studies

This compound is being investigated for its broader biological activities, including:

  • Antimicrobial Properties : Its derivatives have demonstrated antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents .

Drug Development

The compound's structure allows it to interact with various biological targets, making it a valuable scaffold for drug development:

  • Kinase Modulation : It modulates the activity of protein kinases, which are crucial in regulating cell growth and differentiation. This modulation is particularly relevant in cancer therapy .

Case Studies

StudyFocusFindings
Blume-Jensen et al., 2001Protein KinasesIdentified the role of oncogenic protein kinases in tumor formation, highlighting the potential of kinase inhibitors like this compound in cancer treatment .
MDPI Review, 2023Anticancer ActivityDemonstrated that derivatives of para-aminobenzoic acid showed significant cytotoxicity against various cancer cell lines, supporting the use of similar structures in therapeutic development .
PMC Article, 2023Enzyme InhibitionInvestigated the inhibitory effects on cholinesterase and reported IC50_{50} values indicating promising activity against neurodegenerative disease targets .

Mechanism of Action

The mechanism of action of 4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Table 1: Structural Analogs and Their Modifications
Compound Name Substituent on Pyrimidine Molecular Formula Molecular Weight (g/mol) Key Features
4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid 2-Cl C₁₁H₇ClN₂O₂ 234.64 Baseline for comparison; Cl enhances electrophilicity
2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid 2-Cl + 5-Cl (benzoic acid) + methylamino C₁₂H₉Cl₂N₃O₂ 298.12 Increased steric bulk; potential for altered pharmacokinetics
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride 2-Cl + N-methyl-2-chlorophenyl C₁₈H₁₆Cl₂N₄O₂ 391.25 Enhanced lipophilicity; hydrochloride salt improves solubility
4-((4-(3-Cyanophenyl)pyrimidin-2-yl)amino)benzoic acid 3-Cyanophenyl C₁₈H₁₂N₄O₂ 316.32 Nitrile group introduces polarity and hydrogen-bonding potential
3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)benzoic acid 1H-Indazol-5-yl C₁₈H₁₃N₅O₂ 355.33 Bicyclic indazole enhances aromatic stacking interactions

Modifications on the Benzoic Acid Moiety

Table 2: Derivatives with Altered Acid Groups
Compound Name Benzoic Acid Modification Molecular Formula Key Properties
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Ethyl ester C₁₃H₁₁ClN₂O₂ Increased lipophilicity; prodrug potential
4-{[6-(Cyclopentylamino)-2-methylpyrimidin-4-yl]amino}benzoic acid Unmodified acid + methylpyrimidine C₁₇H₂₀N₄O₂ Cyclopentylamino adds bulk; methyl improves metabolic stability

Solubility and Acidity

  • Chlorine vs. Cyanophenyl: The electron-withdrawing Cl in the target compound lowers the pKa of the benzoic acid (~2.5–3.0) compared to nitrile-containing analogs (e.g., 3-cyanophenyl derivative), which may exhibit slightly higher solubility in aqueous buffers .
  • Ester Derivatives : Ethyl ester analogs (e.g., ) show reduced solubility in water but improved cell membrane permeability .

Biological Activity

4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety substituted with a chloropyrimidine group. The molecular formula is C10_{10}H8_{8}ClN3_{3}O2_{2}, and its IUPAC name is 4-(2-chloropyrimidin-4-ylamino)benzoic acid. The presence of both the benzoic acid and chloropyrimidine functionalities contributes to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzoic acid derivatives, including this compound. This compound has shown effectiveness against various bacterial strains. For instance, it has been noted for its action against Staphylococcus aureus and Escherichia coli, suggesting a potential use as an antimicrobial agent in clinical settings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cultures .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown inhibitory effects on angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This property suggests potential applications in treating hypertension and related cardiovascular conditions .

Study on Antimicrobial Activity

In a recent study, this compound was evaluated alongside other benzoic acid derivatives for their antimicrobial efficacy. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which was comparable to standard antibiotics.

Study on Anticancer Activity

Another significant study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed an IC50_{50} value of 15 µM against MCF-7 cells, indicating potent anticancer activity. Flow cytometry analysis confirmed that treatment with this compound led to increased apoptosis rates in these cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis. For example, its interaction with ACE suggests that it may influence renin-angiotensin signaling pathways critical for cardiovascular health .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityACE Inhibition
4-(Chlorophenyl)-2-methylphenolModerateLowNo
3-(2-Chloropyrimidin-4-yl)phenolHighModerateYes
This compound High High Yes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid
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4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid

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